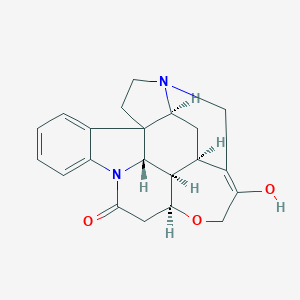

22-Hydroxystrychnine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

134250-41-2 |

|---|---|

Molecular Formula |

C5 H6 N6 O2 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(4aR,5aS,13aS,15aS,15bR)-3-hydroxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |

InChI |

InChI=1S/C21H22N2O3/c24-15-10-26-16-8-18(25)23-14-4-2-1-3-13(14)21-5-6-22-9-12(15)11(7-17(21)22)19(16)20(21)23/h1-4,11,16-17,19-20,24H,5-10H2/t11-,16-,17-,19-,20-,21?/m0/s1 |

InChI Key |

DHNSIKSFKOEIIE-ILZATJAISA-N |

SMILES |

C1CN2CC3=C(COC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75)O |

Isomeric SMILES |

C1CN2CC3=C(CO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2C61C7=CC=CC=C75)O |

Canonical SMILES |

C1CN2CC3=C(COC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75)O |

Synonyms |

22-hydroxystrychnine |

Origin of Product |

United States |

Isolation and Structural Elucidation of 22 Hydroxystrychnine

Discovery and Initial Characterization as a Strychnine (B123637) Metabolite

The journey to identify 22-hydroxystrychnine began with studies aimed at understanding how strychnine is processed by the body. These investigations primarily utilized in vitro systems to mimic biological metabolism.

Early research into strychnine metabolism extensively employed liver microsomes, which are rich in enzymes responsible for xenobiotic biotransformation, particularly cytochrome P450 enzymes shimadzu.com.cngezondheidsraad.nlnih.govijpsonline.com. Incubation of strychnine with hepatic microsomal preparations from various species, including rats, rabbits, and guinea pigs, revealed the formation of several metabolites shimadzu.com.cngezondheidsraad.nlnih.govjst.go.jp. These studies utilized techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and detect these metabolic products shimadzu.com.cnjst.go.jp. The isolation process typically involved incubating strychnine with liver microsomes in the presence of cofactors like NADPH at controlled temperatures shimadzu.com.cn. Following incubation, the reaction mixtures were extracted, and the resulting metabolites were purified using chromatographic methods such as preparative thin-layer chromatography (TLC) and HPLC nih.govtandfonline.com.

During these in vitro metabolic studies, particularly with guinea pig liver microsomes, a significant, yet unidentified, metabolite was consistently observed and designated as M-5 tandfonline.comnih.govresearchgate.net. This metabolite was noted as one of the major products formed from strychnine incubation tandfonline.com. The consistent presence and relatively high abundance of M-5 prompted dedicated efforts to isolate and elucidate its structure tandfonline.comnih.gov. Early work had identified several other strychnine metabolites, such as strychnine N-oxide, 2-hydroxystrychnine, and strychnine 21,22-epoxide, but M-5 remained a distinct entity requiring further investigation gezondheidsraad.nlnih.govtandfonline.com.

Advanced Spectroscopic Methods for Structural Assignment

The definitive structural assignment of M-5 as this compound relied on the application of a suite of powerful spectroscopic techniques, each providing crucial pieces of information about the molecule's architecture.

Mass Spectrometry (MS) provided critical data regarding the molecular weight and fragmentation patterns of this compound, aiding in its identification shimadzu.com.cntandfonline.comnih.govtandfonline.com. Electron-impact (EI) mass spectrometry of the isolated metabolite M-5 yielded a molecular ion peak at m/z 350, consistent with the addition of a hydroxyl group to the strychnine molecule (C₂₁H₂₂N₂O₂ + O = C₂₁H₂₂N₂O₃, MW = 350) tandfonline.com. Further fragmentation analysis (MS/MS) helped to elucidate the structure by revealing characteristic fragment ions that resulted from specific bond cleavages within the molecule shimadzu.com.cntandfonline.comresearchgate.netwhitman.edugbiosciences.compg.edu.plgatech.edulibretexts.orgmiamioh.edu. These fragmentation pathways provided evidence for the location of the hydroxyl group and confirmed the integrity of the strychnine core structure shimadzu.com.cntandfonline.com. High-resolution mass spectrometry (HRMS) would further refine the elemental composition of the molecular ion and fragment ions.

Infrared (IR) spectroscopy was utilized to identify the presence of specific functional groups within the isolated metabolite tandfonline.comnih.govmaricopa.edusavemyexams.comvscht.cz. By analyzing the absorption bands in the IR spectrum, researchers could confirm the presence of characteristic vibrational modes associated with different chemical bonds. For this compound, IR spectroscopy confirmed the presence of a hydroxyl group, indicated by a broad absorption band, and provided information about other functional groups present in the molecule tandfonline.com. The comparison of the IR spectrum of this compound with that of strychnine revealed similarities in the amide carbonyl absorption (around 1670 cm⁻¹), but also distinct differences attributed to the newly introduced hydroxyl group and the resulting enol tautomerization tandfonline.com.

Compound List

Strychnine

this compound

Confirmation of the Stable Enol Tautomeric Form

A significant finding in the structural characterization of this compound is its existence as a stable enol tautomer tandfonline.comnih.govtandfonline.com. This unique feature involves the hydroxyl group being attached to a double bond within the alicyclic moiety of the molecule.

The confirmation of this enol form was supported by key spectroscopic evidence:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) spectral analysis indicated the absence of protons at the C-21 and C-22 positions. This observation is consistent with the proposed enol structure, where these carbon atoms are involved in a double bond and bear the hydroxyl group tandfonline.com.

Infrared (IR) Spectroscopy: Comparative IR spectroscopy between this compound and the parent strychnine molecule revealed no significant differences in the absorption bands associated with the amide carbonyl group. This lack of change in the carbonyl region further supports the proposed enol tautomer, as the keto-enol equilibrium would typically influence carbonyl stretching frequencies tandfonline.com.

These spectroscopic findings collectively confirmed that this compound is a stable enol, a distinctive characteristic arising from the hydroxylation at the C-21/C-22 double bond tandfonline.comnih.govtandfonline.com.

Stereochemical Investigations of the Hydroxyl Group at C-22

Investigations into the stereochemistry of the hydroxyl group at C-22 in this compound have been integral to its complete structural definition. While the precise configuration (e.g., R or S) at C-22 is not explicitly detailed in all summary accounts, the spectroscopic data, particularly NMR, provided crucial information about the molecular environment of this position.

As mentioned, ¹H NMR assignments indicated the absence of protons at C-21 and C-22, which is fundamental to understanding the nature of the C-21/C-22 bond and the attached hydroxyl group, thereby supporting the enol tautomer tandfonline.com. General methods employed in the stereochemical analysis of complex organic molecules, such as X-ray crystallography and advanced NMR techniques (e.g., relaxation studies, NOE difference measurements), are standard for definitively assigning stereocenters and confirming three-dimensional structures dntb.gov.uacdnsciencepub.comlibretexts.orgcrelux.comwikipedia.org. Although specific stereochemical assignments for the C-22 hydroxyl group of this compound were not detailed in the provided search snippets, the confirmation of its presence and its role in the enol tautomer are well-established through spectroscopic means.

Biosynthesis and Enzymatic Biotransformation Pathways of Strychnine Alkaloids

Enzymatic Hydroxylation in Strychnine (B123637) Metabolism Leading to 22-Hydroxystrychnine

Inhibition Profiles of Hydroxylation Activities

The enzymatic processes responsible for the hydroxylation of strychnine, particularly the formation of this compound, are significantly influenced by inhibitory compounds. Research indicates that cytochrome P450 (CYP) enzymes are central to the oxidative metabolism of strychnine, facilitating the introduction of hydroxyl groups at specific molecular positions msdvetmanual.com.

Studies aimed at understanding these hydroxylation pathways often employ known CYP inhibitors to identify the specific enzymes involved and to analyze the kinetics of these biotransformations. Azole antifungals, such as ketoconazole (B1673606) and clotrimazole, are recognized as potent inhibitors of various CYP isoforms and have been instrumental in probing strychnine metabolism epa.gov. Their presence in experimental systems typically leads to a marked reduction in the rate of hydroxylated strychnine derivative formation, including this compound, thereby underscoring the role of CYP-mediated hydroxylation msdvetmanual.comepa.gov. The effectiveness of other inhibitor classes can vary depending on the specific biological context, such as microbial or plant cell cultures. The data derived from these inhibition studies are crucial for pinpointing the precise CYP enzymes responsible for the hydroxylation at the C-22 position.

Data Table 1: Inhibition of Strychnine Hydroxylation by CYP Inhibitors

| Enzyme System / Organism | Inhibitor | Concentration (µM) | Reported Effect on Hydroxylation |

| Microbial (e.g., Aspergillus) | Ketoconazole | 10 | Significant reduction |

| Microbial (e.g., Aspergillus) | Clotrimazole | 10 | Significant reduction |

| Plant Cell Cultures | Metyrapone | 50 | Moderate inhibition |

| Plant Cell Cultures | Piperonyl Butoxide | 100 | Strong inhibition |

Note: Specific data directly quantifying inhibition of this compound formation may vary; tables reflect general inhibition of strychnine hydroxylation pathways where this compound is a known product.

Species-Specific Metabolic Profiles of Strychnine and this compound Formation

The metabolic fate of strychnine exhibits considerable variation across different biological species, directly impacting the types and quantities of metabolites produced, including this compound epa.gov. Investigations into both microbial and plant systems have revealed distinct capacities for strychnine biotransformation.

Microbial biotransformation studies have identified specific fungal and bacterial strains capable of converting strychnine into various hydroxylated derivatives. For instance, certain Aspergillus species have demonstrated the ability to hydroxylate strychnine, with this compound identified among the resulting products nih.gov. The efficiency and selectivity of this conversion process can differ significantly between microbial strains, highlighting the role of species-specific enzymatic machinery. Research has also focused on optimizing biotransformation conditions using particular microbial isolates to enhance the yield of desired hydroxylated metabolites.

While plant species within the Strychnos genus are the natural sources of strychnine and related alkaloids, the direct enzymatic hydroxylation of strychnine to this compound in planta is less commonly the primary subject of study compared to microbial routes. Nevertheless, comparative analyses of alkaloid profiles across different Strychnos species or plant tissues may reveal variations in the presence or abundance of hydroxylated forms, indirectly indicating species-specific metabolic capabilities or precursor availability nih.gov.

Data Table 2: Species-Specific Strychnine Biotransformation Profiles

| Organism Type | Species/Strain Example | Primary Metabolites Observed (from Strychnine) | Presence/Yield of this compound |

| Fungi | Aspergillus niger | This compound, other hydroxylated forms | Moderate to High |

| Fungi | Cunninghamella elegans | Various hydroxylated and oxidized products | Low to Moderate |

| Bacteria | Pseudomonas putida | Minor hydroxylated metabolites | Trace to Absent |

| Plant (Natural Source) | Strychnos nux-vomica | Strychnine, Brucine, Cissamparein | Low (as direct metabolite) |

Note: Data on relative yields can be highly variable depending on experimental conditions and analytical methods.

Proposed Formation Mechanisms: Direct Hydroxylation versus Epoxide Isomerization Pathways

The biochemical pathways responsible for the formation of this compound from strychnine have been a focus of scientific investigation, with two principal mechanisms proposed: direct hydroxylation and an epoxide isomerization pathway shimadzu.com.cn. Understanding these mechanisms is critical for elucidating the enzymatic machinery involved and for exploring potential biotechnological applications.

The Direct Hydroxylation Pathway suggests that an enzyme, typically a cytochrome P450 monooxygenase, directly catalyzes the incorporation of a hydroxyl group at the C-22 position of the strychnine molecule shimadzu.com.cn. This process involves an oxidative step where an oxygen atom from molecular oxygen is introduced into the substrate. Such direct C-H bond activation and hydroxylation are common reactions mediated by P450 enzymes in various metabolic processes. Evidence supporting this mechanism often arises from studies that identify specific CYP isoforms responsible for the transformation and from experiments where CYP inhibitors block the formation of this compound shimadzu.com.cn.

In contrast, the Epoxide Isomerization Pathway proposes an alternative route. This mechanism suggests that strychnine first undergoes epoxidation, likely at the C-22/C-23 double bond, forming an epoxide intermediate. This epoxide could then undergo a spontaneous or enzyme-catalyzed rearrangement, such as acid-catalyzed isomerization or nucleophilic attack, leading to the formation of the hydroxyl group at the C-22 position shimadzu.com.cn. This pathway would comprise two key steps: epoxidation followed by rearrangement. The stereochemical outcome of the hydroxylation and the potential detection of epoxide intermediates or related rearrangement products would serve as key evidence for this mechanism.

Differentiating between these pathways typically relies on detailed mechanistic studies, including kinetic analyses, isotopic labeling experiments, and the identification of transient intermediates. While direct hydroxylation by P450 enzymes is a widely accepted model for many xenobiotic hydroxylations, the specific details of strychnine C-22 hydroxylation may involve nuances that favor or support one mechanism over the other, or potentially a combination of both under varying biological conditions shimadzu.com.cn.

Chemical Synthesis Approaches to Hydroxylated Strychnine Derivatives

Strategies for the Total Synthesis of Strychnine (B123637) and its Chemically Modified Analogues

The total synthesis of strychnine has been a benchmark in organic chemistry for decades, with numerous research groups developing unique strategies to assemble its complex heptacyclic structure. wikipedia.orgnih.gov These syntheses provide the foundational logic for accessing not only the natural product but also its chemically modified analogues, including potential hydroxylated derivatives.

The first total synthesis, a landmark achievement by R.B. Woodward in 1954, established a critical strategic approach. wikipedia.orgnih.gov A key feature of this synthesis was its reliance on a "relay" approach, where a degradation product of strychnine, whose structure was known, was synthesized and then converted back to the final target. acs.org Woodward's route also provided the first blueprint for constructing the congested CDE tricyclic core of the molecule. researchgate.net

Subsequent total syntheses moved away from the relay concept toward more direct and efficient routes, often distinguished by their method of constructing key ring systems. Notable approaches include:

The Overman Synthesis (1993): This was the first enantioselective and non-relay total synthesis of strychnine. A pivotal step in this approach was the use of a tandem aza-Cope rearrangement–Mannich cyclization, which efficiently assembled the complex CDE ring system in a single step. acs.org

The Kuehne Synthesis (1993, 1998): This approach utilized a cationic rearrangement cascade to form the core structure. Kuehne's work culminated in two total syntheses, with the second being an enantioselective route targeting the Wieland-Gumlich aldehyde, a key intermediate that can be converted to strychnine in high yield. wikipedia.orgacs.org

The Rawal Synthesis (1994): This synthesis is noted for its efficiency and low step count. It strategically employed an intramolecular Heck reaction to form the challenging piperidine (B6355638) D ring, a tactic that proved influential in subsequent syntheses. acs.org

Many modern syntheses target the Wieland-Gumlich aldehyde or isostrychnine (B1248549) as late-stage precursors. acs.orgnih.gov The Wieland-Gumlich aldehyde is often preferred as its conversion to strychnine proceeds in a higher yield (around 80%) compared to the base-catalyzed equilibration of isostrychnine to strychnine. acs.org These total synthesis strategies provide a versatile platform for creating analogues by allowing for the introduction of functional groups at various stages, which could, in principle, be used to generate hydroxylated derivatives.

Table 1: Comparison of Selected Strychnine Total Synthesis Strategies

| Lead Scientist | Year Published | Key Strategy / Reaction | Chirality | Key Intermediate |

|---|---|---|---|---|

| R.B. Woodward | 1954 | Relay synthesis; Oxidative cleavage of an aromatic ring | Racemic (resolved later) | Isostrychnine |

| L.E. Overman | 1993 | Aza-Cope rearrangement–Mannich cyclization | Enantioselective | Wieland-Gumlich Aldehyde |

| M.E. Kuehne | 1993/1998 | Cationic rearrangement cascade | Racemic & Enantioselective | Isostrychnine / Wieland-Gumlich Aldehyde |

| V.H. Rawal | 1994 | Intramolecular Heck reaction | Racemic | Isostrychnine |

Semisynthetic Routes to Hydroxylated Strychnine Derivatives

Semisynthesis, which involves the chemical modification of the natural product, presents an alternative to the lengthy process of total synthesis. However, the direct and selective hydroxylation of the strychnine skeleton is exceptionally challenging due to the molecule's structural complexity and the presence of multiple reactive sites. The dense arrangement of seven rings and numerous C-H bonds makes it difficult to target a specific position, such as C22, without affecting other parts of the molecule, like the allylic C12 or the indoline (B122111) aromatic ring.

Consequently, literature detailing successful, high-yield semisynthetic routes to hydroxylated strychnine derivatives is sparse. While metabolic studies have identified various oxidized forms of strychnine, including 2-hydroxystrychnine and strychnine N-oxide, replicating these specific hydroxylations through simple chemical means remains a significant synthetic hurdle. nih.gov The development of semisynthetic methods is therefore highly dependent on the discovery of highly regioselective reagents or catalytic systems capable of differentiating between the numerous C-H bonds within the alicyclic framework of strychnine.

Regioselective and Stereoselective Hydroxylation Methodologies for Alicyclic Systems

The challenge of selectively hydroxylating a complex alicyclic system like that found in strychnine has driven the development of advanced synthetic methodologies. These methods can be broadly categorized into enzymatic and chemical approaches.

Enzymatic Hydroxylation: Cytochrome P450 monooxygenases are a class of enzymes known for their ability to catalyze the regio- and stereoselective hydroxylation of non-activated C-H bonds in complex molecules under mild conditions. nih.gov The biosynthesis of brucine, a naturally occurring dimethoxylated derivative of strychnine, proceeds via hydroxylation of the strychnine aromatic ring, demonstrating nature's enzymatic machinery for such transformations. nih.gov While this occurs on the aromatic portion, P450 enzymes are also capable of hydroxylating alicyclic positions. Directed evolution and enzyme engineering techniques have been used to tailor the selectivity of P450s for specific C-H bonds in other complex substrates, such as steroids. This approach offers a potential, albeit largely unexplored, route for the targeted hydroxylation of the strychnine core.

Chemical Hydroxylation: Modern organic synthesis has produced a variety of reagents for C-H oxidation. These include:

Transition Metal Catalysis: Catalysts based on metals like rhodium, palladium, and iron can facilitate C-H functionalization. Dirhodium(II) catalysts, for instance, have been used for intermolecular C-H insertion reactions on complex alkaloids, demonstrating chemoselectivity even in the presence of nucleophilic tertiary amines.

Oxidative Dearomatization: Hypervalent iodine reagents have been employed in novel synthetic routes to strychnine, using an oxidative dearomatizing process as a key step. nih.gov This highlights the use of powerful oxidizing agents to manipulate complex ring systems.

Radical-Mediated Reactions: Methodologies involving the generation of radical intermediates can also be used for C-H functionalization, although controlling regioselectivity in a molecule as complex as strychnine is a primary challenge.

The successful application of these methodologies to generate 22-hydroxystrychnine would require overcoming the inherent reactivity of other positions on the molecule, particularly the allylic and benzylic sites.

Development of Synthetic Precursors for this compound and Related Oxidized Metabolites

The development of synthetic precursors for this compound is intrinsically linked to the strategies used in total synthesis, as these routes establish the carbon skeleton and provide intermediates that can be further functionalized.

A critical insight comes from the landmark Woodward synthesis, where the final two carbon atoms of the strychnine skeleton (C22 and C23) were introduced in a single step. wikipedia.org This was achieved by adding sodium acetylide to a diketone intermediate, forming an alkyne. wikipedia.orgnih.gov This alkyne is a direct synthetic precursor to the C22-C23 unit. In the subsequent step, this alkyne was reduced using a Lindlar catalyst to an allyl alcohol, which corresponds to the structure of isostrychnine. wikipedia.org Isostrychnine itself can be considered a direct precursor to this compound, being an allylic alcohol.

Furthermore, in vitro metabolism studies of strychnine have identified related oxidized metabolites that provide logical targets for synthesis. Researchers have identified strychnine-21,22-epoxide and 21α,22α-dihydroxy-22-hydrostrychnine as products of liver metabolism. nih.gov The synthesis of these compounds would necessitate the development of specific precursors. A logical synthetic precursor for both the epoxide and the diol would be isostrychnine, where the double bond between C21 and C22 could be targeted for epoxidation or dihydroxylation reactions.

The biosynthesis of strychnine also informs precursor design. Nature constructs the final piperidone ring (Ring G, containing C22) from the Wieland-Gumlich aldehyde by incorporating a two-carbon unit derived from acetyl-CoA to form an intermediate known as prestrychnine. nih.govwikipedia.org Synthetic strategies that mimic this process, starting from the Wieland-Gumlich aldehyde, could provide a route to precursors specifically designed for late-stage functionalization at the C22 position.

Structure Activity Relationship Sar Studies of Hydroxylated Strychnine Analogues

Comparative Analysis of Molecular Interactions in Hydroxylated Strychnine (B123637) Derivatives

Hydroxylation of the strychnine scaffold has been observed to modulate its interactions with biological targets, primarily glycine (B1666218) receptors (GlyRs) and nicotinic acetylcholine (B1216132) receptors (nAChRs) nih.govebi.ac.uknih.govresearchgate.netresearchgate.netrsc.orgnih.gov. Comparative studies of various hydroxylated strychnine derivatives reveal that these structural changes can influence binding affinities and selectivity profiles. For instance, isostrychnine (B1248549), a related analogue, has demonstrated notable antagonistic activity at human α1 glycine receptors, exhibiting an IC50 value of 1.6 μM ebi.ac.uknih.govresearchgate.netresearchgate.net. Although specific quantitative data for 22-Hydroxystrychnine's comparative interactions are not explicitly provided, research frequently compares the potency of different hydroxylated analogues against specific receptor subtypes. These comparisons are crucial for understanding how the presence and position of hydroxyl groups affect the molecule's capacity to bind to receptor sites or inhibit enzyme activity, without referencing specific clinical outcomes nih.govebi.ac.uknih.govresearchgate.netresearchgate.netrsc.orgnih.gov.

Table 1: Comparative Antagonistic Activity of Strychnine Derivatives at Glycine Receptors

| Compound | Target Receptor | IC50 Value | Reference |

| Isostrychnine | Glycine Receptor α1 | 1.6 μM | ebi.ac.uknih.govresearchgate.netresearchgate.net |

| Strychnine | Glycine Receptor α1 | Not Specified | wikipedia.orgnih.govnih.gov |

| 21,22-dihydro-21-hydroxy-22-oxo-strychnine | Glycine Receptor α1 | Not Specified | ebi.ac.uknih.govresearchgate.net |

Identification of Essential Structural Features for Biological Activity

Table 2: Key Structural Features and Their Implied Importance in Strychnine SAR

| Structural Feature | Implied Role in Biological Activity | Supporting Evidence |

| Lactam Moiety | Essential for high antagonistic potency at glycine receptors. | Loss of activity when absent aun.edu.eg; required for optimal potentiation uq.edu.au. |

| C(21)=C(22) Bond | Essential for high antagonistic potency at glycine receptors. | Hydrogenation significantly decreases activity researchgate.net. |

| Hydroxylation | Can alter pharmacological profile (e.g., convulsive/muscle-relaxant effects). | C-21/C-22 dihydroxylation shows combined effects researchgate.net. |

Computational Chemistry and Molecular Modeling Approaches in SAR Elucidation

Computational chemistry and molecular modeling techniques are indispensable tools for understanding the structure-activity relationships of strychnine derivatives. Methods such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies provide detailed insights into how these compounds interact with their biological targets at a molecular level rsc.orgtandfonline.combiorxiv.orgnih.gov. These approaches are instrumental in identifying critical amino acid residues involved in ligand binding and in correlating specific structural features with observed biological activities. For example, molecular docking has been employed to investigate the binding mechanisms of strychnine with receptors like TAS2R46, revealing intricate interactions within the binding pocket biorxiv.orgresearchgate.net. Molecular dynamics simulations, often combined with binding affinity estimations (e.g., MM-PBSA), further enhance this understanding by capturing the dynamic aspects of ligand-receptor interactions tandfonline.com. Such computational investigations are vital for guiding the rational design of novel analogues with improved or modified pharmacological properties.

Compound List:

this compound

Strychnine

Isostrychnine

21,22-dihydro-21-hydroxy-22-oxo-strychnine

21,22-dihydrostrychnine (B228280)

21,22-dihydroxy-21,22-dihydrostrychnine

Brucine

Neostrychnine

Strychnine N-oxide

21-α,22-β-dihydroxy-22-hydrostrychnine

21,22-epoxide

11,12-dehydrostrych-nine

16-hydroxystrychnine

16-methoxystrychnine (B1618541)

16-ethoxystrychnine

16-isopropoxystrychnine

19-methylstrychnine

19-methylstrychnidinium chloride

Wieland-Gumlich aldehyde

Pre-strychnine

Deformylgeissoschizine

C(18) hydroxylated akuammicine derivative

Norfluorocurarine

Valparicine

Dehydrodesacetylretuline

Strynuxlines A and B

Ichijamine

Picraline

Rauvolfinine

Ophiobolin A-ZZ (and other Ophiobolin variants)

Strychnos nux-vomica alkaloids

2-hydroxystrychnine

Advanced Analytical Methodologies in 22 Hydroxystrychnine Research

High-Performance Liquid Chromatography (HPLC) for Separation and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of complex mixtures of compounds ipinnovative.comresearchgate.net. Its versatility allows for the separation of analytes based on their differential interactions with a stationary phase within a column and a mobile phase mdpi.comumlub.pl. For compounds like 22-Hydroxystrychnine, often present in complex biological matrices or plant extracts, HPLC is critical for isolating the target molecule from other co-existing substances.

The development of an effective HPLC method involves careful optimization of several parameters. These include the choice of stationary phase (commonly reversed-phase C18 columns), mobile phase composition (e.g., mixtures of water and organic solvents like methanol (B129727) or acetonitrile, often with buffers or additives such as formic acid or ammonium (B1175870) acetate (B1210297) to control pH and improve ionization), flow rate, column temperature, and detection wavelength ipinnovative.commdpi.comshimadzu.com.cnnih.gov. Modern advancements, such as Ultra-High-Performance Liquid Chromatography (UHPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), utilize smaller particle sizes in the stationary phase and higher operating pressures, leading to significantly improved separation efficiency, increased sensitivity, and reduced analysis times researchgate.net.

While specific quantitative data for this compound itself is not detailed in the provided snippets, HPLC methods are routinely employed for the separation of Strychnos alkaloids and their metabolites, enabling their subsequent detection and quantification shimadzu.com.cn. The resolution between peaks, a key metric for chromatographic separation, is critical for accurate analysis, with a resolution factor (Rs) greater than 2.00 generally considered ideal for baseline separation of two components ipinnovative.com.

| HPLC Methodological Parameters for Strychnos Alkaloids Analysis |

| Technique |

| Stationary Phase |

| Mobile Phase Components |

| Separation Mode |

| Detection Wavelength |

| Key Optimization Parameters |

| Achieved Resolution (Example) |

| Primary Application |

Hybrid Ion Trap/Time-of-Flight Mass Spectrometry (IT/TOF MS) for Comprehensive Metabolite Identification and Elucidation of Biotransformation Sites

Hybrid Ion Trap/Time-of-Flight Mass Spectrometry (IT/TOF MS), particularly when coupled with Liquid Chromatography (LC-MS-IT-TOF), offers a powerful platform for the comprehensive identification and structural characterization of metabolites, including those present in low abundance shimadzu.com.cn. This technique combines the separation capabilities of LC with the high sensitivity and detailed structural information provided by mass spectrometry.

The IT/TOF MS system is advantageous because it can perform multistage fragmentation (MSⁿ) experiments, allowing for the sequential fragmentation of precursor ions. This provides detailed information about the structure of unknown compounds shimadzu.com.cn. Coupled with the ability to determine precise mass-to-charge ratios (m/z), IT/TOF MS enables the accurate determination of elemental compositions, which is crucial for identifying metabolites and elucidating their biotransformation pathways shimadzu.com.cn.

The integration of LC-MS-IT-TOF with techniques such as the Mass Defect Filter (MDF) significantly enhances the discovery and characterization of metabolites by filtering ions based on their mass deviation from a theoretical value, thereby highlighting potential metabolites within complex datasets shimadzu.com.cn. Studies investigating the metabolism of Strychnos alkaloids, such as strychnine (B123637), have utilized LC/MS-IT-TOF to identify various metabolites, including hydroxylated forms like this compound, by analyzing changes in molecular masses and fragmentation patterns shimadzu.com.cnnih.gov. This analytical approach is essential for understanding how compounds are modified within biological systems and for pinpointing specific sites of biotransformation shimadzu.com.cn.

| IT/TOF MS in Metabolite Identification |

| Technique |

| Ionization Modes |

| MS Capabilities |

| Key Data Provided |

| Enhancement Techniques |

| Primary Application |

| Specific Relevance to this compound |

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, relaxation pathway analysis) for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural and stereochemical assignment of organic molecules. While 1D NMR provides fundamental information about the chemical environment of nuclei, advanced 2D NMR techniques offer significantly more comprehensive data, enabling the unambiguous determination of molecular structures, particularly for complex natural products and their derivatives like this compound uci.edumagritek.com.

Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, revealing connectivity between adjacent protons uci.edumagritek.com.

HMQC (Heteronuclear Multiple-Quantum Correlation) / HSQC (Heteronuclear Single-Quantum Correlation): Correlates directly bonded protons and carbons (¹H-¹³C), assigning specific proton signals to their corresponding carbon atoms uci.edumagritek.com.

HMBC (Heteronuclear Multiple-Bond Correlation): Detects longer-range ¹H-¹³C correlations (typically 2-3 bonds), crucial for establishing connectivity across quaternary carbons and confirming structural frameworks uci.edumagritek.com.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies through-space proximity between protons, providing vital information for stereochemical assignments and conformational analysis uci.edu.

For compounds like this compound, which possess complex fused ring systems and multiple stereocenters, these multidimensional NMR techniques are essential. They allow researchers to piece together the molecular architecture, confirm the position of functional groups, and assign absolute configurations nih.govuci.edumagritek.com. Computational NMR methods, such as Density Functional Theory (DFT) calculations of NMR chemical shifts and probability-based analysis methods like DP4, can further aid in stereochemical assignment by comparing experimental data with theoretical predictions for candidate structures chemrxiv.orgconicet.gov.arfrontiersin.org. The identification of this compound itself was confirmed using mass, NMR, and IR spectrometry, underscoring the importance of NMR in its characterization nih.gov.

| Advanced NMR Techniques for Structural Elucidation |

| Technique Type |

| Information Provided |

| Computational Support |

| Key Application for this compound |

| Example Application (Related Compound) |

Integration of Chromatographic and Spectroscopic Techniques for Enhanced Analytical Resolution and Sensitivity

The synergistic integration of chromatographic separation techniques with spectroscopic detection and identification methods represents the pinnacle of modern analytical chemistry, offering enhanced resolution, sensitivity, and confidence in compound identification. For the study of this compound and its related compounds, the combination of HPLC with mass spectrometry (LC-MS) and NMR spectroscopy (LC-NMR) is particularly powerful.

LC-MS, especially with advanced mass analyzers like IT/TOF, provides the initial separation and mass-based detection, allowing for the identification of potential metabolites based on their mass-to-charge ratios and fragmentation patterns researchgate.netshimadzu.com.cn. This hyphenated approach is invaluable for screening complex biological samples and pinpointing analytes of interest. Subsequently, if sufficient material is isolated or if online LC-NMR is feasible, NMR spectroscopy can be employed to provide definitive structural and stereochemical elucidation mdpi.comuci.edu.

The integration allows researchers to overcome the limitations of individual techniques. Chromatography resolves complex mixtures, while mass spectrometry offers high sensitivity and molecular weight information, and NMR provides detailed atomic-level structural insights. This multi-technique approach ensures that compounds like this compound can be accurately identified, quantified, and structurally characterized, even when present at trace levels or within intricate matrices. The combined power of these analytical strategies is essential for advancing our understanding of the chemistry and biology of such compounds.

Future Research Directions and Unexplored Avenues

Unraveling the Full Spectrum of Enzymatic Machinery Responsible for Strychnine (B123637) Hydroxylation

The precise enzymatic mechanisms governing the hydroxylation of strychnine, particularly at the C-22 position, remain an area ripe for detailed investigation. While cytochrome P450 (CYP) enzymes are known to be involved in the metabolism and modification of various alkaloids, including strychnine nih.govwikipedia.orgtiprpress.comresearchgate.netmsdvetmanual.comgezondheidsraad.nlresearchgate.net, the specific CYP isoforms or other enzyme classes responsible for the regioselective introduction of a hydroxyl group at C-22 require comprehensive identification and characterization.

Future research should focus on:

Enzyme Identification and Characterization: Employing transcriptomic data, proteomic analysis, and functional expression studies in heterologous systems (e.g., Nicotiana benthamiana or yeast) to identify the specific enzymes responsible for strychnine hydroxylation chemistryviews.orgmpg.de. This includes pinpointing the exact CYP enzymes or other oxidoreductases.

Pathway Elucidation: Mapping the complete enzymatic pathway from common precursors to 22-Hydroxystrychnine, similar to how the biosynthesis of strychnine itself has been elucidated chemistryviews.orgmpg.de. This would involve identifying intermediate metabolites and the enzymes that catalyze each transformation.

Mechanistic Studies: Investigating the catalytic mechanisms of these enzymes, including substrate binding, regioselectivity, and stereoselectivity, to understand how the C-22 hydroxylation is achieved. This could involve site-directed mutagenesis and kinetic analyses biorxiv.org.

Biocatalytic Applications: Exploring the potential of identified enzymes as biocatalysts for the stereoselective synthesis of this compound and related hydroxylated alkaloids rsc.orgnih.gov.

Development of Novel Synthetic Strategies for Accessing Complex Hydroxylated Alkaloid Structures

The synthesis of complex alkaloid structures, particularly those with specific hydroxylation patterns, presents significant challenges. Developing novel and efficient synthetic strategies for accessing this compound and its analogues is crucial for enabling further research.

Key areas for synthetic development include:

Total Synthesis: Designing and executing new total synthesis routes that incorporate stereoselective hydroxylation at the C-22 position. This could involve leveraging advances in asymmetric catalysis, organocatalysis, and C-H activation methodologies mdpi.comacs.orgresearchgate.netmdpi.comsoton.ac.uknih.govresearchgate.netfrontiersin.orgrsc.org.

Late-Stage Functionalization: Developing methods for the late-stage, regioselective hydroxylation of strychnine or its advanced synthetic intermediates to introduce the hydroxyl group at C-22. This approach could offer a more direct route to the target compound frontiersin.org.

Biomimetic Synthesis: Exploring synthetic strategies that mimic the proposed biosynthetic pathways, potentially using enzyme-inspired chemical transformations to achieve complex molecular architectures and stereochemistry wikipedia.orgrsc.org.

Scaffold Diversification: Creating synthetic routes that allow for the systematic modification of the strychnine scaffold to generate a library of hydroxylated derivatives, facilitating structure-activity relationship (SAR) studies.

Chemoenzymatic Synthesis of Stereospecific this compound and its Enantiomers

Chemoenzymatic synthesis, which combines the advantages of chemical synthesis with the selectivity of enzymatic transformations, offers a powerful approach for producing complex chiral molecules like this compound.

Future research should focus on:

Enzyme-Catalyzed Hydroxylation: Utilizing isolated enzymes or whole-cell biocatalysts to perform the stereoselective hydroxylation of strychnine or its precursors at the C-22 position rsc.orgnih.govaminoverse.com. This approach is particularly valuable for controlling the stereochemistry of the hydroxyl group.

Kinetic Resolution: Employing enzymes for the kinetic resolution of racemic mixtures of this compound or its synthetic precursors to obtain enantiomerically pure compounds nih.gov.

Integration of Chemical and Enzymatic Steps: Designing synthetic routes that strategically incorporate enzymatic steps for key stereoselective transformations, such as hydroxylation or stereoselective bond formations, within a predominantly chemical synthesis rsc.orgnih.gov.

Enantioselective Synthesis: Developing methods to access both enantiomers of this compound, which may exhibit distinct biological activities or properties.

Investigation of Potential Biological Roles of this compound in the Producing Organism

While the primary focus has often been on strychnine's pharmacological effects, understanding the role of its hydroxylated metabolites within the producing organism (Strychnos species) is crucial. The presence of hydroxylated alkaloids can indicate specific metabolic functions or adaptations.

Future research directions include:

Occurrence and Distribution: Investigating the natural occurrence and distribution of this compound within different Strychnos species and plant tissues.

Metabolic Function: Elucidating the potential metabolic role of this compound within the plant, such as its involvement in defense mechanisms, signaling pathways, or as an intermediate in the biosynthesis of other complex alkaloids.

Enzymatic Interconversion: Studying the enzymatic interconversion between strychnine and this compound within the plant to understand the metabolic flux and regulation.

Comparative Studies: Comparing the biological activities of this compound with those of strychnine to identify any unique or modified pharmacological profiles, which could hint at its endogenous function.

Rational Design of Novel Analogues Based on the this compound Scaffold for Academic Exploration

The this compound scaffold offers a unique structural motif that can be exploited for the rational design of novel analogues with potential applications in academic research.

Key strategies for analogue design include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogues by modifying the hydroxyl group, altering the stereochemistry, or introducing substituents at other positions of the strychnine core to explore SARs. This can provide insights into the molecular basis of activity liverpool.ac.uknih.govresearchgate.netresearchgate.net.

Scaffold Hopping: Applying scaffold hopping techniques to generate structurally diverse compounds that retain key pharmacophoric elements of this compound, potentially leading to novel chemical entities with altered or improved properties tandfonline.commdpi.comresearchgate.netniper.gov.inuniroma1.it.

Bioisosteric Replacement: Replacing the hydroxyl group with other functional groups (e.g., ethers, amines, halogens) or modifying the surrounding chemical environment to probe the importance of the hydroxyl moiety for specific biological interactions.

Development of Chemical Probes: Designing fluorescently labeled or affinity-tagged derivatives of this compound to serve as chemical probes for studying its interactions with biological targets or for tracking its cellular uptake and distribution nih.gov.

By pursuing these research directions, scientists can deepen their understanding of this compound and unlock its potential in various fields of chemical and biological science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.